molecular formula C6H18N2Si B1596200 Bis(ethylamino)dimethylsilane CAS No. 6143-68-6

Bis(ethylamino)dimethylsilane

Cat. No.: B1596200
CAS No.: 6143-68-6
M. Wt: 146.31 g/mol
InChI Key: NGAVXENYOVMGDJ-UHFFFAOYSA-N
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Description

Bis(ethylamino)dimethylsilane (CAS: 6143-68-6) is an organosilicon compound with the molecular formula C₆H₁₈N₂Si and a molecular weight of 146.31 g/mol . It features two ethylamino groups attached to a dimethylsilane backbone, resulting in a density of 0.807 g/cm³, a boiling point of 137–138°C, and a flash point of 25°C . This compound is primarily utilized in polymerization catalysis and biomedical research due to its reactive hydrogen atoms and structural versatility. For instance, it enhances stereoregularity in polypropylene production when used as an external donor, though its interaction mechanism with catalysts remains under investigation .

Properties

IUPAC Name

N-[ethylamino(dimethyl)silyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H18N2Si/c1-5-7-9(3,4)8-6-2/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAVXENYOVMGDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN[Si](C)(C)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5064124
Record name Silanediamine, N,N'-diethyl-1,1-dimethyl-
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Molecular Weight

146.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6143-68-6
Record name N,N′-Diethyl-1,1-dimethylsilanediamine
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Record name Bis(ethylamino)dimethylsilane
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Record name Silanediamine, N,N'-diethyl-1,1-dimethyl-
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Record name Silanediamine, N,N'-diethyl-1,1-dimethyl-
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Record name N,N'-diethyl-1,1-dimethylsilanediamine
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Record name BIS(ETHYLAMINO)DIMETHYLSILANE
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(ethylamino)dimethylsilane can be synthesized through the reaction of ethylamine with dichlorodimethylsilane. The reaction typically occurs in a solvent such as pentane and requires careful control of temperature and pressure to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where ethylamine and dichlorodimethylsilane are combined under controlled conditions. The process may include steps such as distillation and purification to achieve the desired product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of silicon-oxygen bonds.

    Reduction: The compound can be reduced to form various silicon-hydrogen compounds.

    Substitution: It readily participates in substitution reactions, where the ethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides and alkoxides are commonly employed.

Major Products:

    Oxidation: Silicon dioxide and other silicon-oxygen compounds.

    Reduction: Silicon-hydrogen compounds.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Bis(ethylamino)dimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which bis(ethylamino)dimethylsilane exerts its effects involves the formation of silicon-nitrogen bonds. These bonds are highly stable and can enhance the properties of the materials they are incorporated into. The compound interacts with various molecular targets, including organic and inorganic substrates, through nucleophilic substitution and addition reactions.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares bis(ethylamino)dimethylsilane with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
This compound C₆H₁₈N₂Si 146.31 137–138 0.807 Polymerization, anticancer research
Bis(dimethylamino)dimethylsilane C₆H₁₈N₂Si 146.31 128–129 0.810 Organic synthesis, catalysis
Bis(dimethylamino)methylsilane C₅H₁₆N₂Si 132.28 Not reported Not reported Intermediate in silicon chemistry
Bis(dimethylamino)silane C₄H₁₄N₂Si 118.25 Not reported Not reported Precursor for silicon nitride films

Key Observations :

  • This compound and bis(dimethylamino)dimethylsilane share identical molecular weights but differ in substituents (ethylamino vs. dimethylamino), leading to distinct boiling points and reactivity profiles .

Reactivity in Catalysis

This compound demonstrates superior hydrogen reactivity in propylene polymerization compared to cyclopentyl(diethylamino)dimethoxysilane and N-(triethoxysilyl)diisopropylamine .

Key Findings :

  • Ethyl substitution reduced potency and uptake efficiency in tumor cells, contrasting with polyamine analogues where ethyl groups often enhance stability .
  • AzhepSi outperformed EtAzhepSi in vitro and in vivo, particularly when combined with 2-(difluoromethyl)ornithine and neomycin .

Biological Activity

Overview

Bis(ethylamino)dimethylsilane (C6H18N2Si) is an organosilicon compound that has garnered attention for its diverse applications in chemical synthesis, biology, and medicine. This compound is characterized by its ability to form stable silicon-nitrogen bonds, making it valuable for enhancing the properties of various materials. Its biological activity is particularly noteworthy in the context of biomolecular modifications and potential therapeutic applications.

  • Molecular Formula : C6H18N2Si
  • Molecular Weight : 146.31 g/mol
  • Physical State : Colorless liquid
  • Boiling Point : 128-129 °C
  • Density : 0.810 g/mL
  • Flash Point : -3 °C
  • Melting Point : -98 °C

The biological activity of this compound is primarily attributed to its reactivity through nucleophilic substitution and addition reactions. The formation of silicon-nitrogen bonds enhances the stability and reactivity of biomolecules, making them more suitable for various applications in biological systems.

Applications in Biology and Medicine

  • Modification of Biomolecules :
    • This compound is utilized to modify biomolecules, enhancing their stability and reactivity. This modification can improve the performance of drugs and other therapeutic agents in biological systems.
  • Drug Delivery Systems :
    • Research is ongoing into its potential use as a component in drug delivery systems, where its ability to form stable bonds could facilitate targeted delivery mechanisms.
  • Medical Devices :
    • The compound shows promise in the development of medical devices due to its compatibility with various substrates and ability to enhance material properties.

Case Study 1: Tumor Cell Growth Inhibition

A study investigated the effects of various aminosilanes, including this compound, on tumor cell growth. Results indicated that compounds with similar structures could inhibit the growth of tumor cells at micromolar concentrations. Specifically, bis(7-amino-4-azaheptyl)dimethylsilane demonstrated significant inhibitory effects on Lewis lung carcinoma cells at daily doses of 25 micromol/kg .

Case Study 2: Synthesis of Silicon-Based Polymers

In a series of experiments, this compound was used as a precursor in synthesizing silicon-based polymers. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional polymers. This finding underscores the compound's versatility in material science applications.

Comparative Analysis with Similar Compounds

Compound NameStructureKey Characteristics
This compoundC6H18N2SiStable silicon-nitrogen bonds; versatile in reactions
Bis(dimethylamino)dimethylsilaneC6H18N2SiSimilar reactivity; used in different industrial processes
Bis(trimethylsilyl)amineC4H13NSiPrimarily used as a reagent; less biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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